

Technical Support Center: Validating DS18561882 Target Engagement in Cells

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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of **DS18561882**, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **DS18561882**?

A1: The primary molecular target of **DS18561882** is Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon metabolism.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) MTHFD2 is highly expressed in various cancer types and is involved in the synthesis of purines and thymidine, which are essential for DNA replication.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Q2: What is the mechanism of action for **DS18561882**?

A2: **DS18561882** inhibits the enzymatic activity of MTHFD2.[\[1\]](#)[\[5\]](#) This inhibition disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of formate.[\[1\]](#) The consequence is a reduction in the cellular pools of purines and thymidine, which are necessary for DNA synthesis and repair.[\[1\]](#)[\[5\]](#) This ultimately induces replication stress, S-phase arrest, and apoptosis in cancer cells.[\[5\]](#)

Q3: Which cellular assays are recommended for confirming **DS18561882** target engagement with MTHFD2?

A3: The Cellular Thermal Shift Assay (CETSA) is a widely used and effective method to confirm the direct binding of **DS18561882** to MTHFD2 in a cellular environment.[5][6][7] Other suitable methods include Drug Affinity Responsive Target Stability (DARTS) and advanced proteomics techniques like thermal proteome profiling (TPP).[5][8] For a more high-throughput approach, the NanoBRET® Target Engagement Assay can be adapted if a suitable fluorescent tracer is available.[9][10][11]

Q4: What are the expected downstream cellular effects of MTHFD2 inhibition by **DS18561882** that can be used as pharmacodynamic markers?

A4: Inhibition of MTHFD2 by **DS18561882** is expected to lead to several measurable downstream effects, including:

- Decreased levels of purines and thymidine.
- Increased levels of uracil misincorporation into DNA.[1]
- Induction of replication stress markers, such as phosphorylated histone H2AX (γH2AX).[5]
- Cell cycle arrest in the S-phase.[5]
- Induction of apoptosis, which can be measured by assays like Annexin V staining or caspase activation.[5]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) for MTHFD2 Engagement

Issue 1: No observable thermal stabilization of MTHFD2 upon **DS18561882** treatment.

- Possible Cause 1: Insufficient drug concentration or incubation time.
 - Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration of **DS18561882** and incubation time required to achieve target engagement. The reported cell-based GI50 value for **DS18561882** is approximately 140 nM.[3][4][12]

- Possible Cause 2: Ineffective cell lysis.
 - Troubleshooting: Ensure complete cell lysis to release MTHFD2. Optimize the lysis buffer and consider mechanical disruption methods like sonication or freeze-thaw cycles.
- Possible Cause 3: Suboptimal heating temperatures.
 - Troubleshooting: The optimal temperature for detecting the thermal stabilization of MTHFD2 needs to be empirically determined. Perform a temperature gradient experiment (e.g., from 45°C to 65°C) to identify the temperature at which the protein denatures in the absence of the ligand, and where the stabilization by **DS18561882** is most apparent.
- Possible Cause 4: Poor antibody quality for Western blotting.
 - Troubleshooting: Validate the specificity and sensitivity of the MTHFD2 antibody. Use a positive control (e.g., recombinant MTHFD2 protein or a cell line with known high MTHFD2 expression) and a negative control (e.g., MTHFD2 knockout cells).

Issue 2: High variability between replicates in the CETSA experiment.

- Possible Cause 1: Inconsistent heating of samples.
 - Troubleshooting: Use a thermal cycler with a heated lid to ensure uniform and accurate temperature control across all samples.
- Possible Cause 2: Inconsistent sample processing.
 - Troubleshooting: Ensure precise and consistent timing for drug treatment, heating, lysis, and centrifugation steps for all samples.
- Possible Cause 3: Uneven protein loading in Western blots.
 - Troubleshooting: Accurately quantify the total protein concentration in each sample lysate before loading on the gel. Normalize the MTHFD2 band intensity to a loading control protein (e.g., GAPDH, β -actin) that does not show a thermal shift upon drug treatment.

Quantitative Data Summary

Parameter	Value	Cell Line	Reference
DS18561882 GI50	140 nM	Human Breast Cancer Cell Line	[4]
hMTHFD2 Biochemical IC50	Not explicitly stated, but described as a nanomolar inhibitor.	N/A	[5]
hMTHFD1 (DC domain) Biochemical IC50	Significantly higher than hMTHFD2 IC50, indicating selectivity.	N/A	[5]

Experimental Protocols

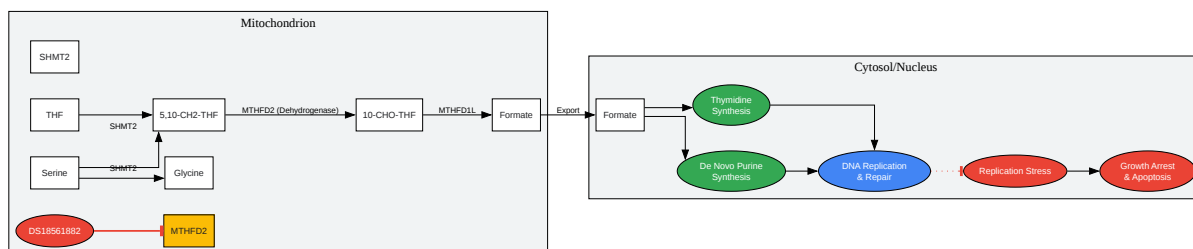
Detailed Methodology for Cellular Thermal Shift Assay (CETSA)

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

- Cell Culture and Treatment:
 - Plate the cells of interest at an appropriate density and allow them to adhere overnight.
 - Treat the cells with various concentrations of **DS18561882** or a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 1-4 hours).
- Heating Step:
 - After treatment, harvest the cells and wash them with PBS.
 - Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).
 - Aliquot the cell suspension into PCR tubes.
 - Heat the aliquots at a range of temperatures (e.g., 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

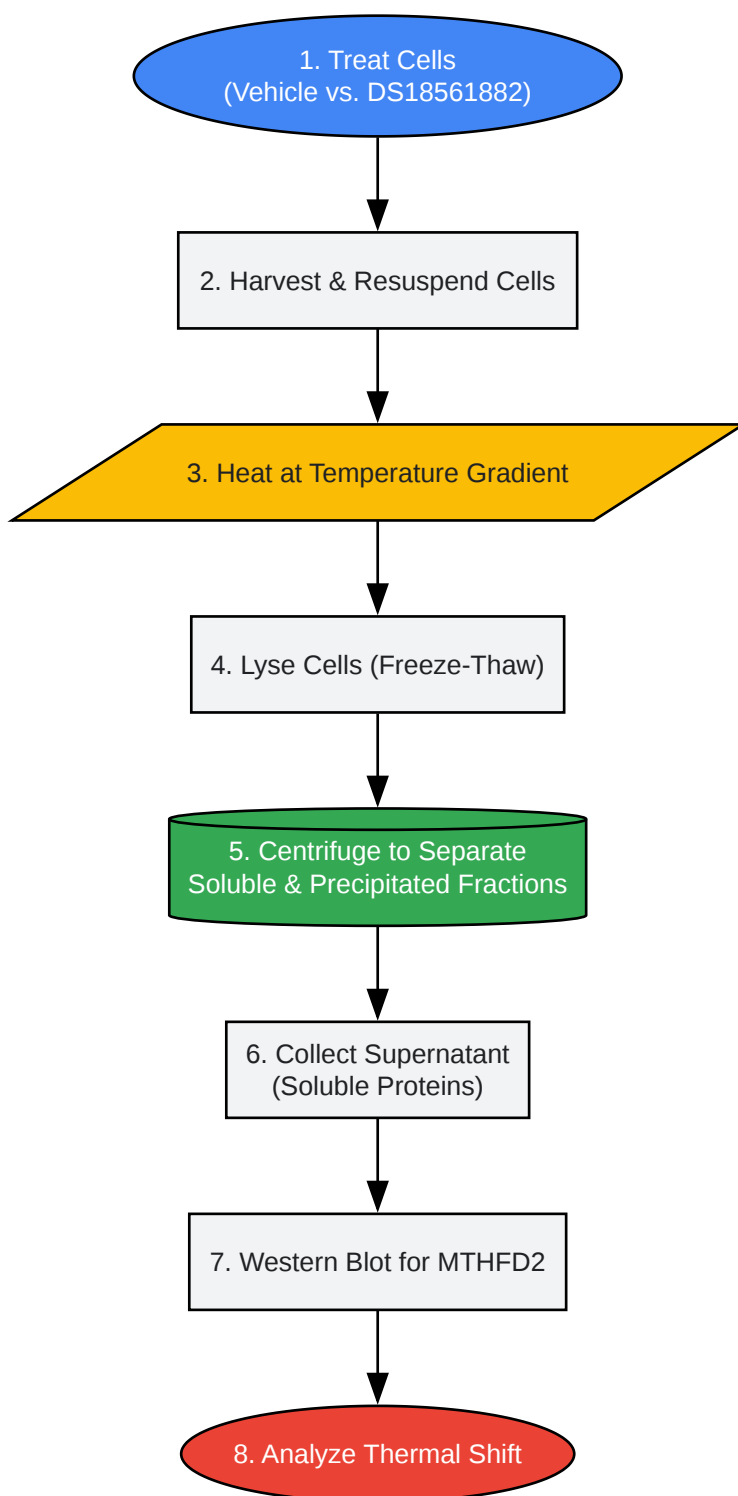
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
 - Separate the soluble fraction containing the stabilized protein from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
 - Carefully collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with a primary antibody specific for MTHFD2, followed by an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - Quantify the band intensities and plot the percentage of soluble MTHFD2 as a function of temperature for both vehicle- and **DS18561882**-treated samples. A rightward shift in the melting curve for the **DS18561882**-treated samples indicates target engagement.

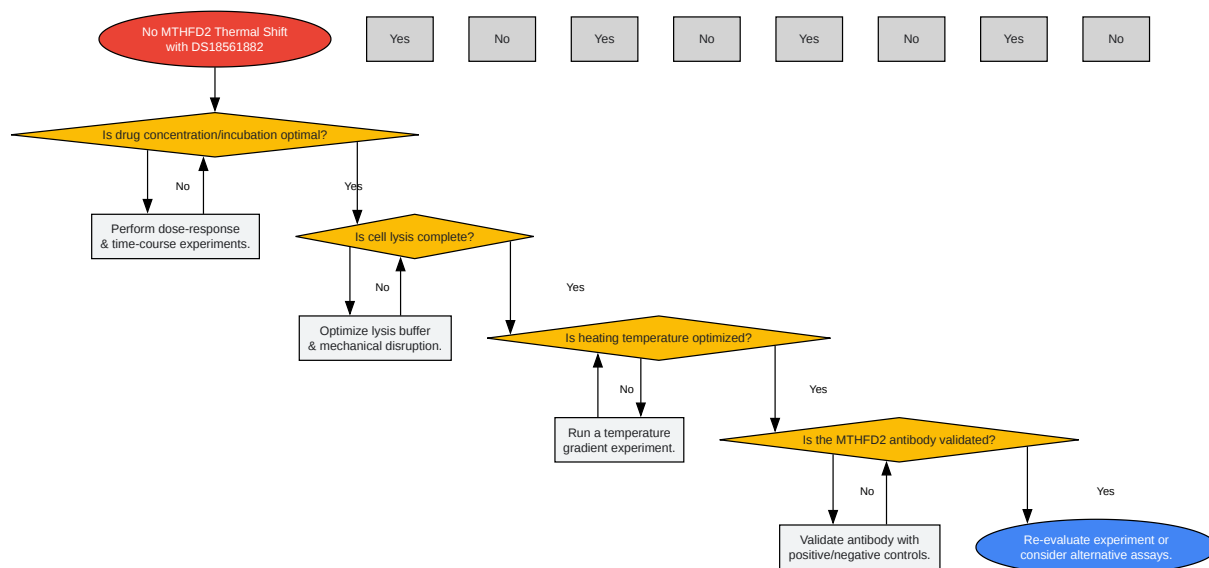
Visualizations



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Caption: Mechanism of action of **DS18561882** targeting MTHFD2.





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